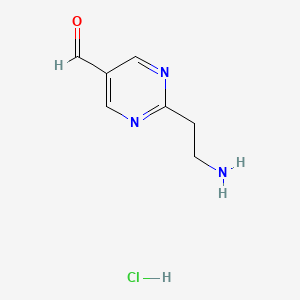

2-(2-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride

Description

2-(2-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride is a pyrimidine derivative characterized by an aminoethyl side chain and an aldehyde functional group at the 5-position of the pyrimidine ring. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications. Pyrimidine derivatives are widely studied for their biological activity, and the presence of reactive groups (aldehyde and amine) enables further functionalization in combinatorial chemistry .

Properties

CAS No. |

1196155-08-4 |

|---|---|

Molecular Formula |

C7H10ClN3O |

Molecular Weight |

187.63 g/mol |

IUPAC Name |

2-(2-aminoethyl)pyrimidine-5-carbaldehyde;hydrochloride |

InChI |

InChI=1S/C7H9N3O.ClH/c8-2-1-7-9-3-6(5-11)4-10-7;/h3-5H,1-2,8H2;1H |

InChI Key |

NEZBJTYKEVDFSX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=N1)CCN)C=O.Cl |

Origin of Product |

United States |

Preparation Methods

Method 1: Reaction of Pyrimidine Derivatives

One common approach involves the reaction of pyrimidine derivatives with aminoethyl groups followed by formylation:

Reagents : Pyrimidine derivative, aminoethyl halide, formylating agent (e.g., paraformaldehyde).

-

- The pyrimidine derivative is reacted with an excess of aminoethyl halide in a suitable solvent (such as ethanol or methanol) under reflux conditions.

- After completion, the reaction mixture is cooled and treated with a formylating agent.

- The product is then isolated through standard workup procedures including extraction and purification.

Method 2: Microwave-Assisted Synthesis

Recent advancements have introduced microwave-assisted synthesis as an efficient method for preparing this compound:

Reagents : Aminoethylamine, pyrimidine-5-carbaldehyde.

-

- The reactants are mixed in a microwave-compatible vessel with a solvent (e.g., dimethylformamide).

- The mixture is subjected to microwave irradiation for a specified duration, typically ranging from 5 to 30 minutes.

- Post-reaction, the mixture is cooled and purified using column chromatography to yield the desired product.

Method 3: One-Pot Synthesis

A one-pot synthesis method has been reported that streamlines the preparation process:

Reagents : Pyrimidine-5-carbaldehyde, aminoethylamine, acid catalyst.

-

- All reagents are combined in a single reaction vessel along with an acid catalyst (such as acetic acid).

- The mixture is heated under reflux for several hours.

- Upon completion, the reaction mixture is cooled, neutralized, and extracted with an organic solvent to isolate the product.

- Data Table: Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Time Required | Solvent Used | Special Conditions |

|---|---|---|---|---|

| Reaction of Pyrimidine Derivatives | ~70-85 | Several hours | Ethanol/Methanol | Reflux conditions |

| Microwave-Assisted Synthesis | ~80-90 | 5-30 minutes | DMF | Microwave irradiation |

| One-Pot Synthesis | ~75-80 | Several hours | Varies | Acid catalyst required |

Research indicates that optimizing reaction conditions such as temperature, pH levels, and solvent choice significantly impacts yield and purity. For instance:

Temperature Control : Higher temperatures can enhance reaction rates but may lead to side reactions; thus, careful monitoring is essential.

pH Levels : Maintaining an optimal pH during synthesis can improve yields by stabilizing reactive intermediates.

Purification Techniques : Techniques such as recrystallization or chromatography are crucial for obtaining high-purity products.

The preparation of 2-(2-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride can be effectively achieved through various methodologies including traditional reflux reactions, microwave-assisted techniques, and one-pot syntheses. Each method presents unique advantages regarding yield, time efficiency, and simplicity. Continued research into optimizing these methods will further enhance their applicability in industrial settings.

Further studies could focus on exploring alternative reagents and catalysts that may offer improved yields or reduced environmental impact. Additionally, investigating the biological activities of synthesized compounds could open new avenues for medicinal applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to ensure optimal reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of a carboxylic acid, while reduction yields an alcohol .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

2-(2-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride serves as a precursor in the synthesis of various pharmaceutical agents. Its derivatives have been explored for therapeutic effects against diseases such as cancer and infectious diseases. The compound's ability to interact selectively with specific biological targets allows it to modulate enzyme activity or receptor functions, leading to various biological effects.

2. Anticancer Research

Research indicates that this compound can act as an inhibitor for certain enzymes involved in cancer progression. For example, studies have identified it as part of a class of inhibitors targeting human farnesyltransferase, which plays a critical role in the post-translational modification of proteins involved in cell signaling pathways related to cancer .

3. Enzyme Inhibition Studies

The compound has been utilized in studies exploring its inhibitory effects on phosphodiesterase enzymes, which are crucial for regulating cellular signaling pathways. Inhibitors derived from this compound have shown promising results in modulating enzyme activity, thereby offering potential therapeutic avenues for conditions like erectile dysfunction and heart failure .

4. Biochemical Research

In biochemical studies, this compound is employed as a biochemical probe to investigate metabolic pathways and disease mechanisms. Its structure allows researchers to explore its interactions with various biomolecules, aiding in the understanding of complex biological systems.

Case Studies

Broader Applications

1. Agricultural Chemistry

The compound is also being investigated for its potential applications in developing agrochemicals, including effective pesticides and herbicides that are environmentally friendly. Its structural characteristics make it suitable for modifications that enhance biological activity against pests while minimizing ecological impact .

2. Material Science

In material science, this compound can be incorporated into polymer formulations to improve material properties such as durability and performance. This application opens avenues for developing advanced materials used in coatings and adhesives .

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride

- Molecular Formula : C₆H₁₀N₄·2HCl

- Molecular Weight : 207.10 g/mol

- Key Features: Contains a methyl group at the 2-position and an aminomethyl group at the 5-position. Lacks the aldehyde and aminoethyl substituents present in the target compound.

- Applications : Primarily used as a research chemical for synthesizing nucleoside analogs or antimicrobial agents .

2-Amino-5-(chloromethyl)pyrimidine hydrochloride

- Molecular Formula : C₅H₇Cl₂N₃

- Molecular Weight : 180.03 g/mol

- Key Features: Features a chloromethyl group at the 5-position instead of the aldehyde and aminoethyl groups. The chlorine atom enhances electrophilicity, making it reactive in nucleophilic substitution reactions.

- Applications : Employed in organic synthesis for constructing heterocyclic frameworks .

5-[(2-Methylpyridinium)methyl]-2-propylpyrimidin-4-amine chloride hydrochloride

- Molecular Formula: Not explicitly provided (see ).

- Key Features: Contains a quaternized pyridine moiety and a propyl chain. The pyrimidine ring is substituted with a methylpyridinium group, differing significantly from the target compound’s aldehyde and aminoethyl groups.

- Applications : Used in veterinary products like Amprolmix-UK and Pancoxin for treating coccidiosis .

Functional Group Variations

| Compound | 5-Position Substituent | 2-Position Substituent | Additional Groups |

|---|---|---|---|

| 2-(2-Aminoethyl)pyrimidine-5-carbaldehyde HCl | Aldehyde | Aminoethyl | Hydrochloride salt |

| 4-Amino-5-aminomethyl-2-methylpyrimidine diHCl | Aminomethyl | Methyl | Dihydrochloride salt |

| 2-Amino-5-(chloromethyl)pyrimidine HCl | Chloromethyl | None | Hydrochloride salt |

The aldehyde group in the target compound distinguishes it from analogs with halogens (e.g., chloromethyl) or alkylamines (e.g., aminomethyl). This aldehyde may facilitate Schiff base formation or conjugation with biomolecules, a feature absent in the compared compounds .

Physicochemical Properties

| Compound | Solubility (HCl salt) | Reactivity | Stability |

|---|---|---|---|

| 2-(2-Aminoethyl)pyrimidine-5-carbaldehyde HCl | High in polar solvents | High (aldehyde and amine) | Sensitive to oxidation |

| 4-Amino-5-aminomethyl-2-methylpyrimidine diHCl | Moderate | Moderate (amine groups) | Stable under refrigeration |

| 2-Amino-5-(chloromethyl)pyrimidine HCl | High in water | High (electrophilic Cl) | Light-sensitive |

The target compound’s aldehyde group increases its susceptibility to oxidation compared to chloromethyl or aminomethyl derivatives. Its dual functional groups (amine and aldehyde) enable bifunctional reactivity, which is advantageous in multi-step syntheses .

Biological Activity

2-(2-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by an aminoethyl group and a carbaldehyde functional group, which contribute to its reactivity and biological properties. The chemical formula is with a molecular weight of 187.63 g/mol. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the Pyrimidine Ring : Utilizing pyrimidine derivatives as starting materials.

- Introduction of the Aminoethyl Group : This can be achieved through nucleophilic substitution reactions.

- Aldehyde Functionalization : The carbaldehyde group is introduced via oxidation processes.

These steps highlight the compound's versatility as a synthetic intermediate in organic chemistry and its potential for further derivatization to enhance biological activity .

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant anticancer properties. A study demonstrated that related compounds showed IC50 values ranging from 7 to 20 µM against various cancer cell lines . These compounds target specific molecular pathways involved in cancer progression, such as those limiting angiogenesis and altering cancer cell signaling pathways.

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal activities. Studies show that related pyrimidine derivatives possess moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various pathogens such as E. coli, S. aureus, and C. albicans .

| Pathogen | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

| Candida albicans | 16.69 |

This data suggests that the compound could be developed into a therapeutic agent for treating infections caused by resistant bacterial strains.

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. For instance, studies have highlighted the ability of pyrimidine derivatives to inhibit β-glucuronidase with IC50 values as low as 2.8 µM, indicating strong enzyme inhibitory activity . This property may be exploited in developing treatments for conditions where β-glucuronidase plays a role.

Case Studies

- Anticancer Research : In vitro studies on similar pyrimidine compounds have shown promising results in inhibiting cancer cell proliferation, suggesting that modifications to the aminoethyl or carbaldehyde groups could enhance efficacy.

- Antimicrobial Efficacy : A comparative study of various pyrimidine derivatives demonstrated that those with specific substitutions exhibited enhanced antibacterial activity, highlighting the importance of structural modifications in drug design .

Q & A

Q. What are the recommended synthetic routes for 2-(2-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride, and how can reaction efficiency be optimized?

A common approach involves functionalizing pyrimidine derivatives via nucleophilic substitution or condensation reactions. For instance, the synthesis of structurally related pyrimidine-5-carbaldehyde derivatives (e.g., 2-(2,2-difluoroethoxy)pyrimidine-5-carbaldehyde) employs aldehyde group introduction at the 5-position of pyrimidine, followed by aminoethylation . Optimization may include:

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR spectroscopy : H and C NMR to confirm the pyrimidine ring structure, aldehyde proton (δ ~9.8–10.2 ppm), and aminoethyl chain (δ ~2.7–3.5 ppm for CH groups) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHClNO) .

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection to assess purity (>98%) and identify impurities .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility : Freely soluble in polar solvents (water, methanol) due to the hydrochloride salt and hydrophilic pyrimidine-aldehyde moiety. Insoluble in non-polar solvents (toluene, ether) .

- Stability :

Advanced Research Questions

Q. How can researchers address low yields in the aminoethylation step during synthesis?

Low yields often arise from:

- Competing reactions : Unprotected aldehyde groups may undergo undesired Schiff base formation with amines. Use temporary protecting groups (e.g., acetals) for aldehydes during aminoethylation .

- Steric hindrance : Optimize solvent polarity (e.g., DMF or THF) to enhance reagent accessibility to the pyrimidine ring .

- Catalyst selection : Screen transition-metal catalysts (e.g., CuI) for C–N bond formation efficiency .

Q. How should contradictory data in biological activity assays (e.g., IC50_{50}50 variability) be resolved?

- Purity verification : Re-analyze compound batches via HPLC to rule out impurity interference (e.g., residual solvents or degradation products) .

- Assay conditions : Standardize buffer systems (e.g., PBS vs. HEPES) and incubation times, as aldehyde groups may react with amine-containing buffers .

- Positive controls : Include reference compounds (e.g., dopamine hydrochloride for receptor-binding studies) to validate experimental setups .

Q. What mechanistic insights exist for this compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Docking studies : Computational models (AutoDock Vina, Schrödinger) predict binding affinity to pyrimidine-binding enzymes (e.g., dihydrofolate reductase) via hydrogen bonding with the aldehyde and aminoethyl groups .

- Kinetic assays : Use stopped-flow spectroscopy to monitor real-time interactions with target proteins .

Q. What degradation products form under accelerated stability testing, and how are they identified?

Q. What computational tools are recommended for predicting physicochemical properties or toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.